![molecular formula C19H22N6O2 B2452883 1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919028-61-8](/img/structure/B2452883.png)
1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is available for purchase from various chemical suppliers12. Its molecular formula is C19H22N6O2 and it has a molecular weight of 366.4251.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound from my web search results.Molecular Structure Analysis
I couldn’t find detailed information on the molecular structure of this compound from my web search results.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound from my web search results.Physical And Chemical Properties Analysis
I couldn’t find detailed information on the physical and chemical properties of this compound from my web search results.Wissenschaftliche Forschungsanwendungen
Optimized Synthesis and Molecular Structure
The compound and its derivatives have been synthesized through optimized methods, improving yields and efficiency. For instance, 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione derivatives were synthesized using benzyl bromide and potassium carbonate in dry acetone, facilitated by 18-crown-6-ether catalysis. These methods highlight advancements in synthesis techniques, offering more convenient and efficient methodologies for producing such compounds. The molecular structure of these compounds was characterized by NMR, MS spectrum, IR spectroscopy, and elemental analysis, providing a foundation for further applications in material science and pharmaceutical research (Hwang et al., 2017).
Biological Activities
Research has explored the antitumor activities and vascular relaxing effects of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, indicating potential applications in cancer therapy and cardiovascular health. Notably, compound 4 demonstrated activity against P 388 leukemia, showcasing the therapeutic potential of these derivatives in oncology (Ueda et al., 1987).
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were designed as multitarget drugs for neurodegenerative diseases, demonstrating potent dual-target-directed adenosine receptor antagonists. Some compounds also inhibited monoamine oxidases (MAO), suggesting advantages over single-target therapeutics in treating symptomatic and disease-modifying aspects of neurodegenerative disorders (Brunschweiger et al., 2014).
Antiviral Activity
The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activities have been investigated, with moderate activity observed against rhinoviruses at nontoxic dosage levels. This research contributes to the development of new antiviral agents, highlighting the compound's potential in virology and pharmaceutical chemistry (Kim et al., 1978).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound from my web search results.
Zukünftige Richtungen
I couldn’t find specific information on the future directions of research or applications involving this compound from my web search results.
Eigenschaften
IUPAC Name |
1,3,4,9-tetramethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-11-7-6-8-14(9-11)10-24-17(26)15-16(22(4)19(24)27)20-18-23(5)21-12(2)13(3)25(15)18/h6-9,13H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXARTNQLWAMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,9-tetramethyl-7-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2452802.png)
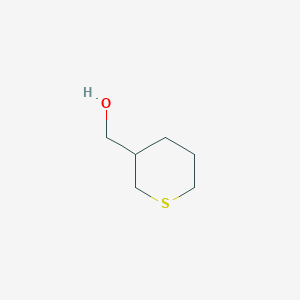
![1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2452805.png)
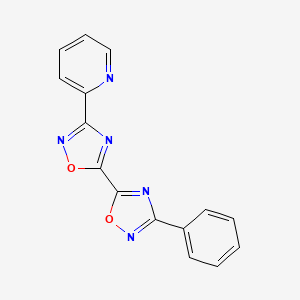
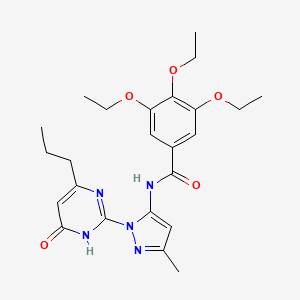
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)
![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)
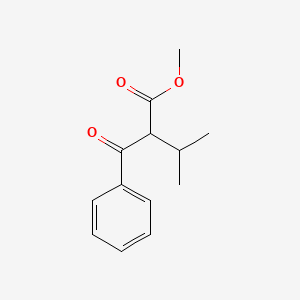
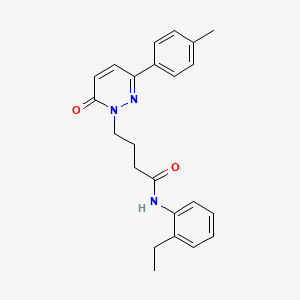
![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)